molecular formula C11H8O2S B2547316 (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid CAS No. 921219-05-8

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid

Cat. No. B2547316
M. Wt: 204.24
InChI Key: YFACHYAUCRKSJS-DUXPYHPUSA-N
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Description

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid is a compound that can be associated with a class of organic molecules known as enoic acids, which are characterized by the presence of a vinyl group (an ethylene moiety) adjacent to a carboxylic acid function. The specific structure of this compound includes a benzothiophene moiety, which is a bicyclic compound consisting of a fused benzene and thiophene ring. This structure suggests that the compound could exhibit interesting electronic and optical properties due to the conjugated system and the potential for heteroatomic interactions involving sulfur.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, they do provide insight into the synthesis of related compounds. For instance, the synthesis of azo-benzoic acid derivatives is detailed in the first paper, where the precursors and the final compounds were characterized using various spectroscopic techniques . This suggests that similar synthetic routes could potentially be adapted for the synthesis of (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, with careful consideration of the reagents and conditions to incorporate the benzothiophene and enoic acid functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic techniques and density functional theory (DFT) in the first paper . These methods are crucial for determining the geometry and electronic structure of organic molecules. For (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, similar techniques could be employed to elucidate its molecular structure. The presence of the benzothiophene could influence the electronic distribution and the overall stability of the molecule, which can be investigated through computational chemistry methods such as DFT.

Chemical Reactions Analysis

The first paper also discusses the acid-base dissociation and azo-hydrazone tautomerism in solution for the synthesized azo-benzoic acids . These reactions are significant as they can affect the physical properties and reactivity of the compounds. For (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid, similar tautomeric equilibria and dissociation behaviors could be anticipated. The compound's reactivity could further be explored in various chemical reactions, potentially including polymerization or coupling reactions, given the presence of the vinyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like (E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid can be inferred from the properties of structurally similar compounds. The second paper discusses the design, synthesis, and characterization of derivatives of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-phenyl prop-2-en-1-ones, which share some structural features with the compound . These properties include solubility, melting point, and biological activity, which can be initially assessed through computational studies and later confirmed experimentally. The benzothiophene ring could contribute to the lipophilicity of the compound, potentially affecting its solubility and interaction with biological targets.

Scientific Research Applications

Bioactive Properties and Environmental Impacts

Benzofuran and benzothiophene compounds are known for their extensive biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Research has focused on these compounds as potential natural drug lead compounds due to their significant bioactivities and potential applications in pharmaceuticals. A novel macrocyclic benzofuran compound exhibiting anti-hepatitis C virus activity has been identified, highlighting the therapeutic potential of these compounds. Additionally, novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents, demonstrating the versatility and significance of these compounds in drug discovery (Miao et al., 2019).

Environmental Presence and Concerns

Engineered nanomaterials, including those based on benzothiophene structures, have been predicted to be released into the environment due to their widespread use. Reviews of environmental concentrations of such compounds in various matrices (surface waters, wastewater treatment plant effluents, biosolids, sediments, soils, and air) suggest a broad environmental dispersion. The presence of these compounds in the environment raises concerns about their potential impact on aquatic ecosystems and necessitates further research on their environmental monitoring and potential consequences of long-term exposure (Gottschalk et al., 2013).

Therapeutic and Pharmacological Applications

Benzothiazoles in Chemotherapy

The pharmaceutical relevance of benzothiazole derivatives, particularly in chemotherapy, has been highlighted. Benzothiazole is a fused heterocyclic scaffold with extensive applications in medicine. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. The 2-arylbenzothiazole moiety, in particular, has been under development for cancer treatment, signifying the importance of benzothiazole in drug discovery and its potential as a therapeutic agent (Kamal et al., 2015).

properties

IUPAC Name

(E)-3-(1-benzothiophen-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1-7H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFACHYAUCRKSJS-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CS2)C=C1/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-Benzothiophen-5-yl)prop-2-enoic acid

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